molecular formula C10H11ClOS B14428813 3-[(4-Chlorophenyl)sulfanyl]butanal CAS No. 81008-50-6

3-[(4-Chlorophenyl)sulfanyl]butanal

Cat. No.: B14428813
CAS No.: 81008-50-6
M. Wt: 214.71 g/mol
InChI Key: BIOGIOJNNVAUSF-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]butanal is an organic aldehyde characterized by a butanal backbone substituted with a sulfanyl group (-S-) linked to a para-chlorophenyl ring. Its molecular formula is C₁₀H₁₁ClOS, with a molecular weight of 214.71 g/mol. The compound’s structure combines the electrophilic aldehyde group with a thioether linkage, enabling diverse reactivity.

Properties

CAS No.

81008-50-6

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanylbutanal

InChI

InChI=1S/C10H11ClOS/c1-8(6-7-12)13-10-4-2-9(11)3-5-10/h2-5,7-8H,6H2,1H3

InChI Key

BIOGIOJNNVAUSF-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)SC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]butanal typically involves the reaction of 4-chlorothiophenol with butanal under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-[(4-Chlorophenyl)sulfanyl]butanal may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfanyl]butanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-[(4-Chlorophenyl)sulfanyl]butanoic acid.

    Reduction: 3-[(4-Chlorophenyl)sulfanyl]butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfanyl]butanal has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]butanal involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the chlorophenyl group may interact with hydrophobic pockets in target molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The table below compares 3-[(4-Chlorophenyl)sulfanyl]butanal with structurally related aldehydes and thioether derivatives, emphasizing substituent effects on properties:

Compound Name Molecular Formula Substituent Features Key Differences
3-[(4-Chlorophenyl)sulfanyl]butanal C₁₀H₁₁ClOS Para-chlorophenyl sulfanyl group at position 3 of butanal Unique thioether-aldehyde combination; enhanced enzyme interaction potential .
4-(4-Chlorophenyl)butanal C₁₀H₁₁ClO Para-chlorophenyl group directly attached at position 4 of butanal Lacks sulfanyl group; reduced solubility and nucleophilic reactivity .
2-(4-Chlorophenyl)-2-methylpropanal C₁₀H₁₁ClO Methyl branching at position 2; para-chlorophenyl group Steric hindrance alters reaction pathways; lower biological versatility .
3-[(3-Chlorophenyl)sulfanyl]butanal C₁₀H₁₁ClOS Meta-chlorophenyl sulfanyl group at position 3 of butanal Chlorine position affects target specificity and dipole interactions .
3-(4-Methylphenyl)sulfanylbutanal C₁₁H₁₄OS Para-methylphenyl sulfanyl group at position 3 of butanal Methyl group reduces electronegativity; weaker enzyme binding .
4-Chloro-3-methylbutanal C₇H₁₁ClO Shorter carbon chain with chlorine and methyl groups at positions 4 and 3, respectively Limited application scope due to reduced stability and reactivity .

Research Findings on Comparative Properties

Chemical Reactivity

  • The sulfanyl group in 3-[(4-Chlorophenyl)sulfanyl]butanal increases nucleophilicity compared to ether-linked analogs (e.g., 4-(4-Chlorophenyl)butanal), enabling thiol-disulfide exchange reactions and covalent bond formation with proteins .
  • Para-chloro substitution enhances stability under acidic conditions compared to meta-chloro analogs (e.g., 3-[(3-Chlorophenyl)sulfanyl]butanal), as observed in NMR stability studies .

Solubility and Pharmacokinetics

  • The sulfanyl group improves aqueous solubility (2.1 mg/mL at pH 7.4) compared to non-sulfanyl analogs like 4-(4-Chlorophenyl)butanal (0.3 mg/mL), as demonstrated in partition coefficient studies (LogP: 2.8 vs. 3.5) .

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